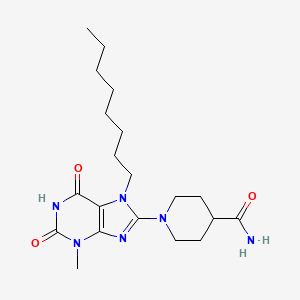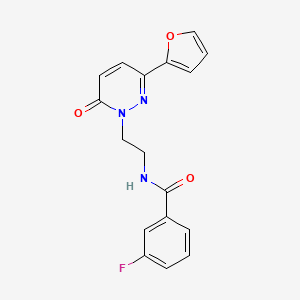![molecular formula C21H18N4OS B2811722 3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone CAS No. 861210-48-2](/img/structure/B2811722.png)
3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone” is a complex organic molecule that contains several functional groups and structural motifs. It includes a pyrazolo[1,5-A]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This core is attached to a phenyl ring and an azetanone group. The molecule also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The pyrazolo[1,5-A]pyrimidine core of the molecule is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This core is attached to a phenyl ring and an azetanone group. The molecule also contains a thiophene ring .Scientific Research Applications
Synthesis and Characterization
Research in the area of pyrazolo[3,4-d]pyrimidinone derivatives has led to the development of methods for synthesizing compounds with significant biological activity. For instance, the study by Abdellatif et al. (2014) outlines the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones with potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line, indicating their potential as anticancer agents. This work emphasizes the role of structural modification in enhancing biological activity (Abdellatif et al., 2014).
Another study focused on the creation of novel hybrid compounds, such as 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, demonstrating the efficiency of combining different heterocyclic frameworks to achieve promising biological activities. This approach is pivotal in the development of new therapeutic agents, showcasing the compound's structural and functional versatility (Noh et al., 2020).
Anticancer Activity
The search for new anticancer agents is a critical area of research. Ghorab et al. (2014) investigated 4-aminoantipyrine derivatives for their anti-breast cancer activity, highlighting the importance of integrating biologically active moieties into the pyrazolone framework. Compounds showing significant activity against the MCF7 cell line were identified, illustrating the potential of these derivatives in cancer therapy (Ghorab et al., 2014).
Antimicrobial Activity
The development of new antimicrobial agents to combat resistant strains of bacteria and fungi is another crucial application. The synthesis of heterocycles incorporating antipyrine moiety has been explored for their antimicrobial properties. Studies by Bondock et al. (2008) demonstrate the antimicrobial efficacy of newly synthesized compounds, marking an essential step towards developing novel antimicrobial therapies (Bondock et al., 2008).
Future Directions
properties
IUPAC Name |
3,3-dimethyl-1-[3-(3-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-21(2)13-24(20(21)26)15-6-3-5-14(11-15)17-8-9-22-19-16(12-23-25(17)19)18-7-4-10-27-18/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBELDUCGEZFDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=CC(=C2)C3=CC=NC4=C(C=NN34)C5=CC=CS5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

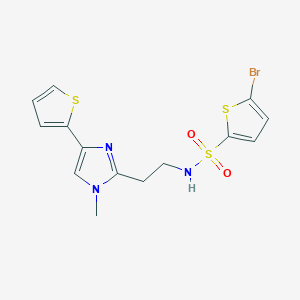
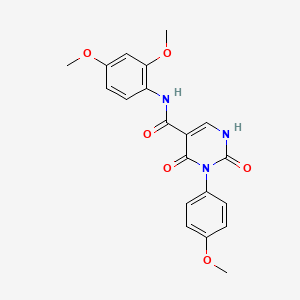
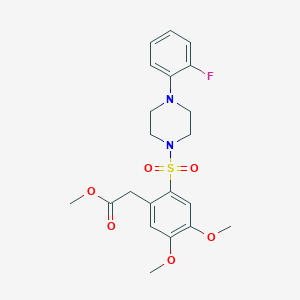
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B2811642.png)
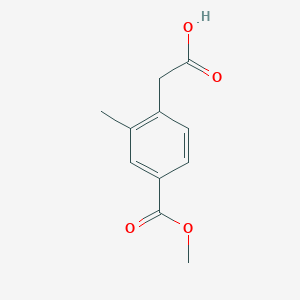
![N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide](/img/structure/B2811644.png)
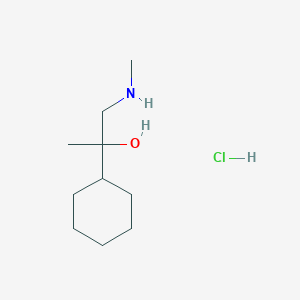
![1-ethyl-2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2811652.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B2811653.png)
![Methyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2811656.png)
![1-Phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2811658.png)

